Methyl 4-methylthiophene-3-carboxylate
Description
Overview of Thiophene (B33073) Carboxylates in Synthetic Organic Chemistry and Chemical Biology
Thiophene and its derivatives, including thiophene carboxylates, represent a class of heterocyclic compounds of significant interest in chemistry and biology. nih.gov The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry, meaning its structure is a common feature in many biologically active compounds and approved drugs. nih.gov Thiophene-containing compounds have been investigated for a wide array of therapeutic properties, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive activities. nih.gov
In synthetic organic chemistry, thiophene carboxylates serve as versatile intermediates. Their unique electronic and structural properties allow them to undergo various chemical transformations, such as esterification, substitution, and coupling reactions. aaronchem.comquinoline-thiophene.com This reactivity makes them essential starting materials for constructing complex molecular architectures. quinoline-thiophene.com Furthermore, in materials science, thiophene-based compounds are utilized in the development of conducting polymers and materials for organic electronics, owing to the photoelectric properties of the conjugated thiophene ring. quinoline-thiophene.comontosight.ai
Significance and Research Context of Methyl 4-methylthiophene-3-carboxylate
This compound (C₇H₈O₂S) is primarily recognized as a valuable chemical intermediate or building block in organic synthesis. aaronchem.com Its specific substitution pattern—a methyl group at the 4-position and a methyl carboxylate group at the 3-position—provides a unique scaffold for creating more elaborate molecules.
A significant area of research where this compound has been utilized is in the development of potential cancer therapeutics. Patent literature details its use as a key intermediate in the synthesis of Enhancer of zeste homolog 2 (EZH2) inhibitors. googleapis.comgoogle.com EZH2 is an enzyme that is often dysregulated in various cancers, making it a critical target for drug development. googleapis.comgoogle.com In this context, this compound serves as a starting material for constructing the core structure of these complex inhibitor molecules, which are investigated for treating solid tumors and hematologic cancers. googleapis.com
Beyond medicinal chemistry, the compound has also been used in fundamental chemical research. For instance, it has served as a precursor for synthesizing other thiophene derivatives to study reaction kinetics, such as the preparation of Methyl 4-methyl-5-nitrothiophene-3-carboxylate for investigations into piperidinodebromination reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈O₂S |
| Molecular Weight | 156.20 g/mol |
| CAS Number | 61755-84-8 |
| IUPAC Name | methyl 4-methyl-3-thiophenecarboxylate |
| Physical Form | Liquid |
This table contains data sourced from publicly available chemical databases.
Scope and Objectives of Research Endeavors
Research endeavors involving this compound are typically focused on its application as a synthetic tool. The primary objectives of such research include:
Synthesis of Novel Bioactive Molecules: A major goal is to use this compound as a scaffold to synthesize new and complex molecules with potential therapeutic value. Researchers aim to create derivatives that can interact with specific biological targets, such as enzymes like EZH2, to treat diseases like cancer. googleapis.comgoogle.com
Development of New Synthetic Methodologies: Chemists may use this compound to explore and develop new chemical reactions and synthetic pathways. Its defined structure allows for the precise study of how different reagents and conditions can be used to modify the thiophene ring, leading to more efficient and versatile synthetic methods. aaronchem.com
Structure-Activity Relationship (SAR) Studies: By modifying the structure of this compound and incorporating it into larger molecules, researchers can systematically study how specific structural changes affect the biological activity of the final compound. This is a crucial aspect of drug discovery and optimization.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-5-3-10-4-6(5)7(8)9-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKSGPKSSPUXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61755-84-8 | |
| Record name | Methyl 4-methylthiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 4 Methylthiophene 3 Carboxylate and Its Precursors
Conventional Synthetic Routes and Mechanistic Considerations
Conventional approaches to methyl 4-methylthiophene-3-carboxylate often rely on the robust and versatile Gewald reaction to construct the thiophene (B33073) core, followed by deamination and esterification steps. This sequence provides a reliable pathway to the target compound from readily available starting materials.
A primary precursor in this route is methyl 2-amino-4-methylthiophene-3-carboxylate. The synthesis of this intermediate is a classic example of the Gewald three-component reaction. umich.eduorganic-chemistry.orgthieme-connect.com This reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base. thieme-connect.com For the synthesis of the named precursor, acetone (B3395972) serves as the ketone component.
The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the ketone and the α-cyanoester, catalyzed by a base, to form a stable α,β-unsaturated nitrile intermediate. researchgate.net The addition of elemental sulfur to this intermediate is then followed by cyclization and tautomerization to yield the final 2-aminothiophene product. researchgate.net
Table 1: Gewald Synthesis of Methyl 2-amino-4-methylthiophene-3-carboxylate
| Reactant 1 | Reactant 2 | Reactant 3 | Base/Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|---|---|
| Acetone | Methyl cyanoacetate | Sulfur | Morpholine | Ethanol | Reflux | Good |
| Acetone | Methyl cyanoacetate | Sulfur | Triethylamine | Methanol (B129727) | 50°C | High |
| Acetone | Methyl cyanoacetate | Sulfur | Piperidinium (B107235) borate (B1201080) | Ethanol/Water | Not specified | Excellent |
Once the 2-aminothiophene precursor is obtained, the next crucial step is the removal of the amino group, a process known as deamination. This is typically achieved through a two-step diazotization-reduction sequence. organic-chemistry.orgbyjus.com The primary aromatic amine is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. organic-chemistry.orglibretexts.org Due to the instability of many diazonium salts, this intermediate is often used immediately in the subsequent step.
The reduction of the diazonium salt to replace the diazonium group with a hydrogen atom can be accomplished using various reducing agents. A common and effective reagent for this transformation is hypophosphorous acid (H₃PO₂). This completes the conversion of the amino-substituted thiophene to the desired 4-methylthiophene-3-carboxylic acid.
The final step in this conventional route is the esterification of the resulting 4-methylthiophene-3-carboxylic acid to its methyl ester. The Fischer esterification is a widely used and straightforward method for this purpose. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol, with a strong acid such as sulfuric acid or hydrochloric acid serving as the catalyst. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and the use of excess methanol helps to drive the reaction towards the formation of the ester. masterorganicchemistry.com
Catalytic Approaches and Reaction Condition Optimization
Modern synthetic chemistry continually seeks to improve upon conventional methods by employing catalytic systems that offer milder reaction conditions, higher efficiencies, and greater selectivity. In the context of synthesizing this compound and its precursors, several catalytic strategies have been explored.
For the initial Gewald synthesis of the 2-aminothiophene precursor, various catalysts have been investigated to optimize reaction conditions and yields. While traditionally carried out with stoichiometric amounts of base, recent studies have focused on the use of catalytic amounts of more efficient bases or acid-base co-catalysts. For instance, piperidinium borate has been demonstrated to be a highly effective catalyst for the Gewald reaction, allowing the synthesis to proceed in environmentally benign solvents like ethanol/water with excellent yields. thieme-connect.com The optimization of the catalyst system can significantly reduce reaction times and simplify purification procedures.
The deamination step can also be subject to catalytic improvements. While the classical diazotization-reduction is effective, alternative catalytic methods for the direct deamination of aromatic amines are an area of ongoing research.
Regarding the esterification of 4-methylthiophene-3-carboxylic acid, a variety of catalysts can be employed to facilitate the reaction under milder conditions than the traditional Fischer esterification. Solid acid catalysts, for example, offer advantages such as ease of separation and reusability. researchgate.net Other esterification methods that can be considered include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which allows the reaction to proceed at room temperature. commonorganicchemistry.com
Table 2: Catalytic Esterification of Carboxylic Acids
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Notes |
|---|---|---|---|---|
| General R-COOH | Methanol | Sulfated Zirconia | 60°C | Solid acid catalyst, good conversion. researchgate.net |
| General R-COOH | Methanol | DCC, DMAP | Room Temperature | Mild conditions, suitable for sensitive substrates. commonorganicchemistry.com |
| General R-COOH | Methanol | SOCl₂ (catalytic) | Not specified | In situ generation of HCl catalyst. commonorganicchemistry.com |
Advanced Synthetic Strategies for Enhanced Efficiency and Selectivity
One advanced approach involves the direct synthesis of the thiophene-3-carboxylate core without the need for an amino-substituted intermediate. This can potentially be achieved through transition-metal-catalyzed cyclization reactions. For instance, palladium- or copper-catalyzed reactions of appropriately substituted alkynes and a sulfur source could, in principle, lead directly to the desired thiophene ring system. While specific examples for this compound are not prevalent, the general methodology for thiophene synthesis via catalytic C-S bond formation is a rapidly developing field.
Another advanced strategy could involve the direct C-H functionalization of a pre-existing 4-methylthiophene ring. While the regioselectivity of electrophilic substitution on thiophene typically favors the 2- and 5-positions, modern transition-metal-catalyzed C-H activation techniques can offer alternative selectivities. A directed metalation-carboxylation sequence could be a viable, albeit challenging, approach to introduce the carboxyl group at the 3-position.
Furthermore, the use of flow chemistry and microwave-assisted synthesis represents a significant advancement in the practical execution of these synthetic routes. Microwave irradiation has been shown to be beneficial for the Gewald reaction, often leading to reduced reaction times and improved yields. organic-chemistry.org Flow chemistry setups can allow for safer handling of potentially hazardous intermediates like diazonium salts and can enable a more controlled and scalable synthesis.
These advanced strategies, while not yet standard practice for the synthesis of this specific molecule, represent the forefront of research in heterocyclic chemistry and offer promising avenues for more efficient and sustainable production of this compound in the future.
Chemical Reactivity and Derivatization Strategies of Methyl 4 Methylthiophene 3 Carboxylate
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Nucleus
The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene. The regioselectivity of these reactions on Methyl 4-methylthiophene-3-carboxylate is dictated by the directing effects of the existing substituents. The methyl group at C4 is an activating, ortho-para director, while the methyl carboxylate group at C3 is a deactivating, meta director. The combined influence of these groups primarily directs incoming electrophiles to the C5 position, which is ortho to the activating methyl group and meta to the deactivating ester group. The C2 position is also activated by the ring sulfur atom but is ortho to the deactivating ester group, making it a less favored site for substitution compared to C5.
Halogenation Reactions (e.g., Bromination with N-Bromosuccinimide)
Halogenation of this compound can be achieved using various brominating agents, with N-Bromosuccinimide (NBS) being a common choice for its mild and selective nature. missouri.eduorganic-chemistry.org The reaction proceeds via an electrophilic aromatic substitution mechanism. Given the directing effects of the substituents, the bromination occurs with high regioselectivity at the C5 position. nih.govnih.gov The use of NBS is advantageous as it provides a low, constant concentration of bromine, minimizing side reactions that can occur with elemental bromine. masterorganicchemistry.com The reaction is typically carried out in a suitable solvent, such as chloroform (B151607) or acetic acid. mdpi.com The product of this reaction, Methyl 5-bromo-4-methylthiophene-3-carboxylate, is a key intermediate for further derivatization, particularly in cross-coupling reactions. biosynth.com
Table 1: Bromination of this compound
| Reactant | Reagent | Product | Position of Substitution |
| This compound | NBS | Methyl 5-bromo-4-methylthiophene-3-carboxylate | C5 |
Nitration Reactions
The nitration of thiophenes is a sensitive reaction that must be carefully controlled due to the high reactivity of the thiophene ring, which can lead to vigorous or even explosive reactions with standard nitrating agents like concentrated nitric and sulfuric acids. rsc.orgstackexchange.com Milder and more controlled conditions are therefore required. A common and effective method for the nitration of thiophene derivatives is the use of nitric acid in acetic anhydride. rsc.orgstackexchange.com This reagent combination generates acetyl nitrate (B79036) in situ, which is a less aggressive electrophile.
For this compound, the directing effects of the substituents again favor electrophilic attack at the C5 position. rsc.org The reaction yields Methyl 4-methyl-5-nitrothiophene-3-carboxylate. lookchem.com This nitro-derivative is a valuable synthetic intermediate, as the nitro group can be reduced to an amine or used in various nucleophilic aromatic substitution reactions.
Table 2: Nitration of this compound
| Reactant | Reagent(s) | Product | Position of Substitution |
| This compound | Nitric Acid / Acetic Anhydride | Methyl 4-methyl-5-nitrothiophene-3-carboxylate | C5 |
Transformations of the Methyl Ester Functionality
The methyl ester group at the C3 position offers a handle for a variety of chemical transformations, allowing for the synthesis of other important functional groups such as carboxylic acids, amides, and other esters.
Hydrolysis to Carboxylic Acid Derivatives
The methyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 4-methylthiophene-3-carboxylic acid. This transformation is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. researchgate.netlookchem.comorganic-chemistry.org The resulting carboxylic acid is a crucial intermediate for the synthesis of amides, acid chlorides, and other acyl derivatives. google.com
Table 3: Hydrolysis of this compound
| Reactant | Reagent(s) | Product |
| This compound | 1. NaOH (aq), Heat2. H3O+ | 4-methylthiophene-3-carboxylic acid |
Ester Transesterification and Amidation Reactions
Transesterification, the conversion of one ester to another, can be performed on this compound by reacting it with an alcohol in the presence of an acid or base catalyst. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess or as the solvent.
Amidation, the formation of an amide, can be achieved through various methods. One common approach is a two-step process where the methyl ester is first hydrolyzed to the carboxylic acid as described above. The resulting 4-methylthiophene-3-carboxylic acid can then be coupled with a primary or secondary amine using a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or through the formation of an intermediate acyl chloride. organic-chemistry.orgencyclopedia.pub Direct conversion of the ester to an amide by heating with an amine (aminolysis) is also possible, though it may require more forcing conditions.
Functionalization of the Methyl Group (Side-Chain Modifications)
The methyl group at the C4 position of the thiophene ring is analogous to a benzylic position and is susceptible to free-radical halogenation. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is the standard method for this transformation. wikipedia.orgorganic-chemistry.orgthermofisher.com This reaction selectively brominates the methyl group to afford Methyl 4-(bromomethyl)thiophene-3-carboxylate. missouri.edu
The resulting bromomethyl derivative is a highly versatile intermediate. The bromine atom can be readily displaced by a variety of nucleophiles, enabling the introduction of a wide range of functional groups at the C4 side-chain position. For example, it can be converted to alcohols, ethers, amines, nitriles, and other functionalities, significantly expanding the synthetic utility of the starting compound. researchgate.net
Table 4: Side-Chain Bromination of this compound
| Reactant | Reagent(s) | Product |
| This compound | NBS, AIBN | Methyl 4-(bromomethyl)thiophene-3-carboxylate |
Nucleophilic Aromatic Substitution Pathways on Substituted Derivatives
For nucleophilic aromatic substitution to proceed on the thiophene ring of this compound, the presence of a suitable leaving group, typically a halogen, and activating electron-withdrawing groups are essential. The inherent electron-donating nature of the methyl group at C4 generally disfavors nucleophilic attack. However, the introduction of strong electron-withdrawing groups and a good leaving group at strategic positions can render the thiophene ring susceptible to SNAr reactions.
Theoretical studies on related thiophene systems, such as 2-methoxy-3-X-5-nitrothiophenes (where X is an electron-withdrawing group), have shown that SNAr reactions with nucleophiles like pyrrolidine (B122466) proceed via a stepwise pathway. nih.govresearchgate.netresearchgate.net This process typically involves the initial addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net Subsequent elimination of the leaving group restores the aromaticity of the thiophene ring, yielding the substituted product. nih.govresearchgate.netresearchgate.net
Research on 3-nitro-substituted thiophene-2,5-dicarboxylates has demonstrated that a nitro group can serve as a leaving group in SNAr reactions with thiolates. mdpi.com This suggests that for derivatives of this compound, a nitro group, in addition to halogens, could also function as a leaving group in nucleophilic substitution reactions.
The general pathways for SNAr on a hypothetical halo-derivative of this compound can be outlined as follows:
Activation: The thiophene ring is activated by the electron-withdrawing methyl carboxylate group and potentially other substituents.
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (e.g., a halogen at C2 or C5).
Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate is formed.
Departure of Leaving Group: The leaving group is eliminated, and the aromaticity of the thiophene ring is restored.
The table below summarizes potential nucleophilic aromatic substitution reactions on hypothetical derivatives of this compound.
| Derivative | Nucleophile | Potential Product |
| Methyl 2-chloro-4-methylthiophene-3-carboxylate | Sodium methoxide | Methyl 2-methoxy-4-methylthiophene-3-carboxylate |
| Methyl 5-bromo-4-methylthiophene-3-carboxylate | Pyrrolidine | Methyl 4-methyl-5-(pyrrolidin-1-yl)thiophene-3-carboxylate |
| Methyl 4-methyl-2-nitrothiophene-3-carboxylate | Sodium thiophenoxide | Methyl 4-methyl-2-(phenylthio)thiophene-3-carboxylate |
Reaction Kinetics and Mechanistic Investigations of Derivatives
Detailed kinetic and mechanistic studies specifically on derivatives of this compound are limited in the available literature. However, valuable insights can be extrapolated from research on analogous substituted thiophene systems.
Computational investigations on the SNAr reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine have established correlations between the electrophilicity of the thiophene derivative and the Gibbs free energy barrier of the reaction. nih.govresearchgate.net These studies indicate that the reaction follows a stepwise mechanism, with the initial nucleophilic addition being the rate-determining step. nih.govresearchgate.netresearchgate.net The presence of stronger electron-withdrawing groups (X) was found to lower the activation energy, thus increasing the reaction rate. nih.govresearchgate.net
For derivatives of this compound, the rate of nucleophilic aromatic substitution would be influenced by several factors:
Nature of the Leaving Group: The reaction rate is dependent on the ability of the leaving group to depart. A typical trend for halide leaving groups in SNAr is F > Cl > Br > I, which is inverse to their acidity, reflecting the rate-determining nature of the nucleophilic attack.
Nature of the Nucleophile: The nucleophilicity of the attacking species plays a crucial role. More potent nucleophiles will generally lead to faster reaction rates.
Solvent Effects: Polar aprotic solvents are known to accelerate SNAr reactions by solvating the cationic counter-ion of the nucleophile, thereby increasing its reactivity.
| Reactant | Nucleophile | Leaving Group | Solvent | Hypothetical Relative Rate Constant (krel) |
| Methyl 2-chloro-4-methyl-5-nitrothiophene-3-carboxylate | Piperidine | Cl | DMSO | High |
| Methyl 2-bromo-4-methylthiophene-3-carboxylate | Piperidine | Br | DMSO | Moderate |
| Methyl 5-chloro-4-methylthiophene-3-carboxylate | Piperidine | Cl | DMSO | Low |
This table illustrates the expected trend in reactivity, where the presence of an additional strong electron-withdrawing group (nitro group) significantly enhances the rate of nucleophilic substitution.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Methyl 4-methylthiophene-3-carboxylate, providing detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) atomic environments.
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive signals for each type of proton in the molecule. Based on data reported in synthetic procedures, the characteristic chemical shifts in deuterochloroform (CDCl₃) can be assigned. The proton on the carbon adjacent to the sulfur atom (H-2) is typically the most deshielded, appearing furthest downfield. The proton at the C-5 position appears at a higher field, and the two methyl groups (on the thiophene (B33073) ring and the ester) each produce sharp singlet signals.
Table 1: ¹H NMR Chemical Shift Data for this compound Data interpreted from related synthetic procedures.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| H-2 | ~8.10 | Doublet (d) | ~3.5 |
| H-5 | ~6.95 | Doublet (d) | ~3.4 |
| -OCH₃ (Ester) | ~3.87 | Singlet (s) | N/A |
¹³C NMR Spectroscopy: While specific experimental data is not widely published, the ¹³C NMR chemical shifts can be predicted based on established values for substituted thiophenes. The spectrum would be expected to show seven distinct signals corresponding to each unique carbon atom. The carbonyl carbon of the ester group would have the largest chemical shift. The four carbons of the thiophene ring would appear in the aromatic region, with their exact shifts influenced by the methyl and carboxylate substituents. The two methyl carbons would have the smallest chemical shifts, appearing furthest upfield.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, confirming its identity. For this compound (Molecular Weight: 156.21 g/mol ), electron ionization (EI) would produce a molecular ion peak (M⁺˙) at m/z = 156.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 156 | [C₇H₈O₂S]⁺˙ | Molecular Ion (M⁺˙) |
| 125 | [C₆H₅OS]⁺ | Loss of methoxy (B1213986) radical (·OCH₃) |
Hyphenated Techniques (e.g., LC-MS) for Purity and Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique extensively used in synthetic chemistry involving this compound. It combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it ideal for monitoring reaction progress and assessing the purity of intermediates and final products.
In various patented syntheses, LC-MS is the method of choice to confirm the consumption of this compound and the formation of the desired product. This real-time analysis allows for precise control over reaction conditions.
Table 3: Example LC-MS Conditions for Reaction Monitoring As reported in synthetic procedures for derivatives.
| Parameter | Condition |
|---|---|
| Stationary Phase | Zobax® (C8), 3.5 µm, 2.1x30mm |
| Mobile Phase A | Water with 0.02% Trifluoroacetic acid (TFA) |
| Mobile Phase B | Acetonitrile (CH₃CN) with 0.018% TFA |
| Gradient | Linear gradient from 5% B to 100% B in 2.2 minutes |
| Flow Rate | 1 mL/min |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. This compound contains two primary chromophores: the thiophene ring and the carboxylate group. The absorption of UV radiation is expected to correspond to π→π* transitions within the conjugated system of the thiophene ring.
While the specific UV-Vis spectrum for this compound is not commonly reported, data for related, more complex thiophene derivatives are available. For instance, nitro-substituted derivatives show strong absorption in the visible region (λmax around 430 nm), which is expected due to the extension of the conjugated system by the powerful nitro chromophore. In contrast, this compound itself would be expected to have its primary absorption maximum (λmax) at a significantly shorter wavelength, well within the UV region of the electromagnetic spectrum.
Chromatographic Methods (e.g., HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and performing quantitative analysis of Methyl 4-methyl
Computational and Theoretical Studies on Methyl 4 Methylthiophene 3 Carboxylate and Its Analogs
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like Methyl 4-methylthiophene-3-carboxylate. Methods such as Density Functional Theory (DFT) are employed to understand the distribution of electrons within the molecule, which is key to its chemical behavior.
Theoretical studies on related thiophene (B33073) carboxylic acids have utilized DFT (B3LYP/6-31G*) and Hartree-Fock (HF/6-311+G**) levels of theory to evaluate structures and energetics. nih.gov These calculations help in determining key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher reactivity. physchemres.org For thiophene derivatives, the delocalization of the LUMO can significantly influence their reactivity. nih.gov
The electronic properties of thiophene derivatives are also influenced by the nature and position of substituents on the thiophene ring. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electron density distribution and, consequently, the molecule's reactivity towards electrophiles or nucleophiles. researchgate.net In the case of this compound, the methyl group at the 4-position acts as an electron-donating group, while the methyl carboxylate group at the 3-position is electron-withdrawing.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such information is crucial for predicting how the molecule will interact with other reagents. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound or its analogs, and a biological target, typically a protein. These methods are instrumental in drug discovery and design.
Molecular docking studies have been performed on various thiophene derivatives to predict their binding orientations and affinities within the active sites of target proteins. nih.govtechscience.comresearchgate.net For example, in silico studies of thiophene derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer, have been conducted. These studies involve docking the thiophene compounds into the EGFR binding pocket to identify potential inhibitory candidates. dergipark.org.tr
Following docking, molecular dynamics simulations can be carried out to assess the stability of the ligand-protein complex over time. MD simulations provide insights into the dynamic behavior of the complex, including conformational changes and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the atomic positions throughout the simulation. mdpi.com
For instance, a study on thiophene carboxamide derivatives as anticancer agents involved docking these compounds into the colchicine-binding site of tubulin. The docking results revealed the formation of hydrogen bonds and hydrophobic interactions within the binding pocket. Subsequent MD simulations were used to confirm the stability of the ligand-tubulin complexes. mdpi.com
| Parameter | Description | Relevance in Ligand-Target Interactions |
| Docking Score | A numerical value that estimates the binding affinity between a ligand and a target protein. | A lower (more negative) docking score generally indicates a stronger predicted binding affinity. |
| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Crucial for the specificity and stability of ligand-protein complexes. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein target. | Contribute significantly to the overall binding affinity and stability. |
| RMSD | Root-Mean-Square Deviation; a measure of the average distance between the atoms of superimposed molecules. | Used in MD simulations to assess the stability of a ligand-protein complex over time. A stable RMSD suggests a stable binding mode. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 2D-QSAR and 3D-QSAR models are developed to guide the design of new derivatives with improved potency.
QSAR studies on thiophene analogs have demonstrated the importance of various molecular descriptors in determining their biological activity. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological (e.g., connectivity indices). jetir.orgresearchgate.net For a series of 2-anilino-5-substituted-4-methyl-thiophene-3-carboxylic acid methyl esters with anti-inflammatory activity, QSAR studies revealed that electronic properties like the energy of the LUMO and dipole moment play a dominant role. researchgate.net
The process of QSAR modeling typically involves:
Data Set Preparation: A series of compounds with known biological activities is selected.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using techniques like cross-validation and an external test set. nih.gov
The resulting QSAR models can be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov For example, a 3D-QSAR model for thiophene derivative inhibitors of tubulin was used to predict the activity of new, designed compounds. nih.gov
| QSAR Descriptor Type | Examples | Influence on Derivative Design |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Guides modifications to enhance electronic interactions with the target, such as hydrogen bonding or electrostatic interactions. |
| Steric | Molecular volume, Surface area, Shape indices | Helps in designing molecules that fit optimally into the binding pocket of the target, avoiding steric clashes. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Important for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. |
| Topological | Connectivity indices, Wiener index | Describes the branching and connectivity of the molecular structure, which can influence binding affinity. |
Conformational Analysis and Stereochemical Considerations
Conformational analysis of this compound and its analogs involves studying the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The preferred conformation of a molecule can significantly impact its interaction with biological targets.
Theoretical calculations, such as those using DFT, are valuable for determining the relative energies of different conformers and identifying the most stable conformations. nih.gov For substituted thiophenes, the orientation of the substituents relative to the thiophene ring is a key conformational feature.
A study on 5-substituted 2-acetylthiophenes showed that the O,S-cis conformer is predominantly favored in both solution and the gas phase, as determined by infrared spectroscopy and theoretical calculations. nih.gov The stability of this conformer was attributed to specific orbital interactions. nih.gov
In the solid state, the conformation of a molecule can be determined by X-ray crystallography. A crystal structure analysis of Methyl-3-aminothiophene-2-carboxylate, an analog of the target compound, revealed that the carboxyl group is located in the same plane as the thiophene ring. mdpi.com This planarity can be important for effective stacking interactions or fitting into a planar binding site. The study also highlighted the role of intramolecular hydrogen bonding in stabilizing the observed conformation. mdpi.com
For this compound, the key conformational considerations would include the orientation of the methyl carboxylate group relative to the thiophene ring. The presence of the methyl group at the 4-position can also influence the conformational preferences through steric interactions.
Applications in Chemical Biology and Advanced Organic Synthesis
Precursor in the Synthesis of Biologically Active Molecules
The structural attributes of Methyl 4-methylthiophene-3-carboxylate make it an invaluable starting material for constructing a variety of biologically active molecules. Its thiophene (B33073) core is a privileged pharmacophore in medicinal chemistry, and the specific arrangement of its methyl and carboxylate groups allows for precise chemical modifications, leading to the development of highly specific and potent therapeutic agents. aaronchem.com
Development of Histone Methyltransferase (EZH2) Inhibitors
This compound plays a pivotal role as a key intermediate in the synthesis of potent inhibitors of the Enhancer of Zeste Homolog 2 (EZH2). googleapis.com EZH2 is a histone methyltransferase that is frequently dysregulated in various cancers, making it a significant target for oncological therapies. googleapis.com
Patents detailing the synthesis of novel EZH2 inhibitors explicitly identify this compound as a starting reagent. googleapis.com The synthesis process involves chemically modifying the thiophene scaffold to build complex molecular architectures that can effectively bind to and inhibit the catalytic activity of EZH2. googleapis.com For instance, the synthesis of certain N-[(2-oxo-1,2-dihydropyridin-3-yl)methyl]amide derivatives, which are recognized as EZH2 inhibitors, begins with this specific thiophene compound. googleapis.com
Table 1: Synthesis of EZH2 Inhibitor Intermediate
| Starting Material | Reagent | Product | Application | Reference |
|---|
This interactive table summarizes a key synthetic step where this compound is converted into a boronate ester, a crucial intermediate for further elaboration into final EZH2 inhibitor compounds.
Synthesis of Protein Function Modulators (e.g., MDM2, Cytokine, CK1α, GSPT1, Aiolos, Ikaros)
The utility of this compound extends to the creation of compounds designed to modulate the function of various critical proteins involved in disease pathways. google.comgoogle.com Patent literature describes the use of this thiophene derivative as a foundational component in the synthesis of molecules that can target proteins such as cytokines, Casein Kinase 1 alpha (CK1α), and G1 to S phase transition 1 (GSPT1), as well as the lymphoid transcription factors Aiolos and Ikaros. google.comgoogle.com
The synthesis schemes outlined in these patents often begin with the bromination of this compound. google.comgoogle.com This initial step creates a more reactive intermediate, such as Methyl 4-(bromomethyl)thiophene-3-carboxylate or Methyl 5-bromo-4-methylthiophene-3-carboxylate, which then serves as the anchor point for constructing the larger, complex structures required to modulate the activity of these specific protein targets. google.comgoogle.com These modulators are developed to restore normal protein homeostasis and have applications in treating a range of diseases, including those mediated by cytokines. google.com
Table 2: Key Intermediates from this compound
| Starting Material | Reaction | Intermediate Product | Targeted Proteins | Reference |
|---|---|---|---|---|
| This compound | Bromination with NBS/dibenzoylperoxide in CCl₄ | Methyl 4-(bromomethyl)thiophene-3-carboxylate | Cytokine, CK1α, GSPT1, Aiolos, Ikaros | google.comgoogleapis.com |
This interactive table highlights the transformation of this compound into key brominated intermediates used in the synthesis of various protein function modulators.
Intermediacy in Dihydropyrimidine (B8664642) Compound Synthesis
This compound also serves as a precursor in the synthesis of certain dihydropyrimidine compounds. google.com Dihydropyrimidines are a class of heterocyclic compounds with a wide range of pharmacological activities. Patent documents describe synthetic routes where this compound is used as a building block to construct complex dihydropyrimidine derivatives. google.com These compounds have been investigated for various therapeutic applications, including their potential as anti-HBV agents. google.com
Contributions to Medicinal Chemistry Research and Drug Discovery Pipelines
The role of this compound as a starting material for EZH2 inhibitors and a range of protein modulators underscores its significant contribution to medicinal chemistry and drug discovery pipelines. googleapis.comgoogle.com The thiophene ring system is a well-established "privileged structure" in drug development, known for its favorable physicochemical properties and ability to engage in various biological interactions. aaronchem.com
By providing a reliable and adaptable scaffold, this compound enables the systematic exploration of structure-activity relationships (SAR). Medicinal chemists can modify the core structure to optimize potency, selectivity, and pharmacokinetic properties of the final drug candidates. Its documented use in the synthesis of targeted inhibitors for oncology and other diseases demonstrates its value in developing next-generation therapeutics. googleapis.comgoogle.com The compound's presence in numerous patents for high-value therapeutic targets highlights its importance as a key building block in the pipelines of pharmaceutical research and development. googleapis.comgoogle.comgoogle.comgoogle.com
Utilization in the Creation of Novel Organic Materials and Functional Systems
While this compound is extensively documented as a versatile building block in the synthesis of pharmaceuticals and agrochemicals, its application in the field of novel organic materials and functional systems is not widely reported in publicly available literature. aaronchem.com Research has predominantly focused on leveraging its heterocyclic structure for the development of biologically active molecules. aaronchem.com The potential for this compound to be used as a monomer in polymer synthesis or as a component in organic electronic materials remains an area with limited exploration.
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions
Direct and extensive academic literature solely focused on Methyl 4-methylthiophene-3-carboxylate is notably limited. Its primary recognition in scientific literature appears to be as a chemical intermediate. For instance, patent documents have alluded to its role in the synthesis of more complex molecules, such as herbicidal agents. Specifically, it has been mentioned as a precursor in the preparation of methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate, a compound with known herbicidal activity. google.comgoogle.comjustia.com
The academic contributions concerning this compound are, therefore, more indirect and are best understood within the broader context of thiophene (B33073) chemistry. Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.netrsc.org The functionalization of the thiophene ring at its various positions allows for the fine-tuning of a molecule's electronic and steric properties, making thiophene-based compounds versatile building blocks. Research on related thiophene-3-carboxylates has shown their utility in the synthesis of biologically active molecules, including those with local anesthetic, anticholinergic, and antihistaminic properties. nih.gov
While specific studies on the reactivity and applications of this compound are not abundant, the existing research on similar thiophene esters provides a foundation for understanding its potential chemical behavior. For example, the ester functionality can undergo hydrolysis, amidation, or reduction, while the thiophene ring itself is amenable to electrophilic substitution reactions. The methyl group at the 4-position will influence the regioselectivity of such reactions.
Identification of Unexplored Research Avenues
The current scarcity of dedicated research on this compound presents a significant opportunity for new avenues of investigation. Several areas are ripe for exploration:
Synthesis and Optimization: While the compound is commercially available, detailed academic studies on novel and efficient synthetic routes are lacking. Exploration of different catalytic systems and reaction conditions could lead to more sustainable and cost-effective production methods.
Chemical Reactivity and Functionalization: A systematic study of the reactivity of this compound is a critical unexplored area. This would involve investigating a range of reactions, such as electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions at the available ring positions, and transformations of the ester group. Understanding its reactivity profile would unlock its potential as a versatile building block.
Biological Screening: Given the broad spectrum of biological activities exhibited by thiophene derivatives, including antimicrobial, anti-inflammatory, and anticancer properties, this compound and its derivatives are prime candidates for biological screening programs. nih.govmdpi.com There is a clear gap in knowledge regarding the potential pharmacological applications of this specific compound.
Materials Science Applications: Thiophene-based materials are integral to the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netresearchgate.net The specific substitution pattern of this compound could impart unique electronic and photophysical properties. Research into its use as a monomer for the synthesis of novel conjugated polymers is a promising and unexplored direction. unibo.it
Broader Impact on Organic Chemistry and Interdisciplinary Fields
The potential impact of focused research on this compound extends beyond the immediate characterization of a single molecule. A thorough investigation of this compound could contribute to several key areas:
Expansion of the Synthetic Toolbox: Detailed studies of its synthesis and reactivity would provide organic chemists with a new, well-characterized building block. This could enable the more efficient and novel synthesis of complex target molecules in medicinal chemistry and materials science.
Drug Discovery and Development: The exploration of the biological activities of derivatives of this compound could lead to the identification of new lead compounds for drug discovery programs. The thiophene scaffold is a "privileged structure" in medicinal chemistry, and new derivatives are of significant interest. nih.gov
Advancements in Materials Science: Should this compound or its polymeric derivatives exhibit interesting electronic or optical properties, it could contribute to the development of next-generation organic electronic devices. The ability to systematically modify the structure of thiophene-based materials is crucial for advancing this field. researchgate.net
Agrochemical Innovation: Building on its patented use as an intermediate for herbicides, further research could explore the synthesis of other agrochemicals derived from this compound, potentially leading to new and more effective crop protection agents.
Q & A
Advanced Research Question
- Ring Puckering Analysis : Apply Cremer-Pople coordinates (e.g., using ORTEP-3) to quantify non-planarity. For five-membered rings, calculate puckering amplitude (q) and phase angle (φ) .
- Electronic Structure Modeling : Perform DFT calculations (B3LYP/6-31G*) to map HOMO/LUMO distributions and predict reactivity. Compare with experimental UV-Vis spectra .
- Database Mining : Use Mercury CSD to retrieve similar structures and analyze substituent effects on electronic properties .
What safety protocols are recommended for handling this compound?
Basic Research Question
Based on analogous thiophene derivatives:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis to avoid inhalation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
How can this compound be functionalized for advanced applications?
Advanced Research Question
- Electrophilic Substitution : Introduce halogens (e.g., Br₂/FeBr₃) at the 5-position for cross-coupling reactions .
- Acylation : React with DMF-DMA to form enamine derivatives, as demonstrated in Gewald-based syntheses .
- Ester Hydrolysis : Treat with NaOH/EtOH to generate the carboxylic acid for coordination chemistry .
What pharmacological screening strategies are applicable to this compound derivatives?
Advanced Research Question
- In Silico Screening : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with low binding energies .
- In Vitro Assays : Test antimicrobial activity via microdilution (MIC) or anticancer potential via MTT assays. Include positive controls (e.g., doxorubicin) .
- SAR Studies : Modify substituents (e.g., methyl → trifluoromethyl) and correlate with bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
